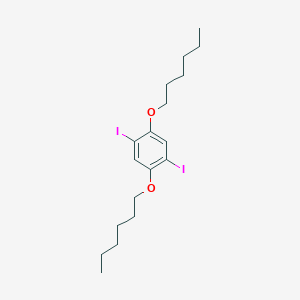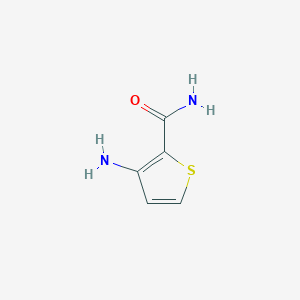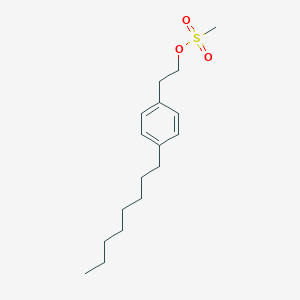
5-Chloro Imidacloprid
概要
説明
5-Chloro Imidacloprid is a variant of Imidacloprid, a neonicotinoid insecticide . Neonicotinoids are a class of neuro-active insecticides modeled after nicotine . Imidacloprid is manufactured by Bayer Cropscience and sold under various trade names .
Synthesis Analysis
The synthesis of Imidacloprid involves several steps. One method involves enabling nitroguanidine, 70% sulfuric acid, ethanediamine, 2-cholo-5-chloromethyl pyridine to react . The reaction steps include adopting nitroguanidine and 70% sulfuric acid, dropwise adding ethanediamine, and heating to a temperature being 80 DEG C to synthesize an intermediate imidazolidine . Then, acetonitrile, the imidazolidine, potassium carbonate and CsCl are mixed, dropwise adding an acetonitrile solution dissolved with 2-cholo-5-chloromethyl pyridine, heating and refluxing to react for 5 hours, and filtering to obtain the imidacloprid .
Molecular Structure Analysis
The molecular formula of 5-Chloro Imidacloprid is C9H9Cl2N5O2 . The structure of Imidacloprid can be viewed in various databases .
Physical And Chemical Properties Analysis
5-Chloro Imidacloprid has a molecular weight of 290.10 g/mol . It is a polar compound, chemically stable under neutral and acidic conditions, but decomposes gradually in alkaline solutions .
科学的研究の応用
Agriculture
5-Chloro Imidacloprid: is extensively used in agriculture to protect crops from various pests. It acts on the central nervous system of insects, leading to paralysis and death . It’s particularly effective against sucking insects, termites, and soil pests . The compound’s systemic nature allows it to be absorbed by plants and spread throughout, making it highly effective in pest control.
Environmental Science
In environmental science, 5-Chloro Imidacloprid is recognized for its potential environmental impact. Its persistence in ecosystems has led to concerns about its effects on non-target organisms, including aquatic life and pollinators . Research is ongoing to understand its environmental fate and develop strategies for mitigating its impact.
Medicine
While 5-Chloro Imidacloprid is primarily an insecticide, its interactions with biological systems have medical implications. Studies have explored its toxicity and potential effects on human health, given its widespread use and presence in the environment . Understanding its toxicological profile is crucial for assessing risks and establishing safe exposure levels.
Pest Control
5-Chloro Imidacloprid: is a cornerstone in pest control strategies. It’s used in various settings, from agricultural fields to residential areas, for controlling pests like fleas on pets and termites in structures . Its effectiveness in low doses makes it a preferred choice for integrated pest management programs.
Bioremediation
The compound’s stability in the environment has spurred research into bioremediation approaches. Microbial degradation using bacteria like Bacillus cereus has shown promise in breaking down 5-Chloro Imidacloprid into less harmful substances, offering a green and economical remediation strategy .
Analytical Chemistry
In analytical chemistry, 5-Chloro Imidacloprid is a subject of interest due to the need for sensitive detection methods in environmental and food samples. Advanced techniques like high-performance liquid chromatography are used to monitor its residues and ensure compliance with safety standards .
Toxicology
Toxicological studies on 5-Chloro Imidacloprid provide insights into its effects on various organisms and contribute to the understanding of its safety profile. Research includes exploring its mechanism of action, degradation pathways, and potential health risks associated with exposure .
Bioengineering
In the field of bioengineering, the focus is on developing new technologies for the degradation and removal of 5-Chloro Imidacloprid from the environment. This includes engineering microbial strains capable of metabolizing the compound and utilizing them for the treatment of contaminated sites .
作用機序
Target of Action
5-Chloro Imidacloprid, a derivative of Imidacloprid, is a neonicotinoid insecticide . Its primary targets are the nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects . These receptors play a crucial role in the transmission of nerve impulses .
Mode of Action
5-Chloro Imidacloprid acts by binding to nAChRs, thereby blocking the transmission of nerve impulses . This blockage interferes with the normal neurotransmission, leading to the paralysis and eventual death of the insect . It is effective on contact and via stomach action .
Biochemical Pathways
The biochemical pathways affected by 5-Chloro Imidacloprid primarily involve the disruption of the nicotinergic neuronal pathway . This disruption affects the normal functioning of the insect’s nervous system, leading to its paralysis and death . Imidacloprid forms 5-hydroxy metabolites and olefin metabolites via ethylene hydroxylation and the dehydrogenation pathway .
Pharmacokinetics
Imidacloprid, the parent compound, is known to be rapidly metabolized in mammals . The absorption, distribution, metabolism, and excretion (ADME) properties of 5-Chloro Imidacloprid, and their impact on its bioavailability, are areas of ongoing research .
Result of Action
The result of 5-Chloro Imidacloprid’s action at the molecular and cellular level is the disruption of the insect’s nervous system, leading to paralysis and death . By blocking the transmission of nerve impulses, it prevents the insect from performing normal functions .
Action Environment
5-Chloro Imidacloprid is highly soluble, non-volatile, and persistent in soil . It is moderately mobile and has a low risk of bioaccumulating . It is highly toxic to birds and honeybees, moderately toxic to mammals and earthworms, and non-toxic to fish . Environmental factors such as soil type, temperature, and moisture levels can influence its action, efficacy, and stability .
Safety and Hazards
Imidacloprid is harmful if swallowed and causes skin and eye irritation . It is very toxic to aquatic life and has long-lasting effects . It has been reported to be an emerging contaminant in all parts of the world, and has different toxic effects on a variety of non-target organisms, including human beings, due to its large-scale use .
将来の方向性
The removal of Imidacloprid from the ecosystem has received widespread attention . Different remediation approaches have been studied to eliminate Imidacloprid residues from the environment, such as oxidation, hydrolysis, adsorption, ultrasound, illumination, and biodegradation . In nature, microbial degradation is one of the most important processes controlling the fate of and transformation from Imidacloprid use . Several Imidacloprid-degrading microbes, including Bacillus, Pseudoxanthomonas, Mycobacterium, Rhizobium, Rhodococcus, and Stenotrophomonas, have been characterized for biodegradation .
特性
IUPAC Name |
N-[1-[(5,6-dichloropyridin-3-yl)methyl]-4,5-dihydroimidazol-2-yl]nitramide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2N5O2/c10-7-3-6(4-13-8(7)11)5-15-2-1-12-9(15)14-16(17)18/h3-4H,1-2,5H2,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRLLOFWBBYUDAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)N[N+](=O)[O-])CC2=CC(=C(N=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro Imidacloprid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






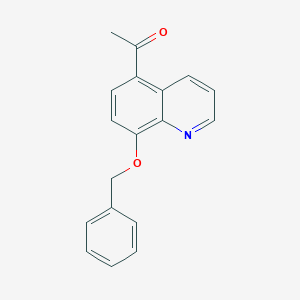
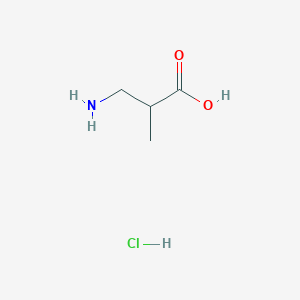

![(alphaR)-4-Methoxy-alpha-methyl-N-[(1R)-1-phenylethyl]benzeneethanamine Hydrochloride](/img/structure/B122374.png)
